molecular formula C13H24N4O2 B14076449 N-Boc-4-(3-azidopropyl)piperidine

N-Boc-4-(3-azidopropyl)piperidine

Cat. No.: B14076449
M. Wt: 268.36 g/mol
InChI Key: RUPDZQJZBSNLFP-UHFFFAOYSA-N
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Description

N-Boc-4-(3-azidopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and an azide group attached to a propyl chain at the 4-position of the piperidine ring.

Preparation Methods

The synthesis of N-Boc-4-(3-azidopropyl)piperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the azidopropyl group at the 4-position of the piperidine ring. The reaction conditions often involve the use of organic solvents, bases, and azide sources. For example, the synthesis might involve the reaction of N-Boc-4-piperidone with sodium azide in the presence of a suitable base and solvent .

Chemical Reactions Analysis

N-Boc-4-(3-azidopropyl)piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-4-(3-azidopropyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-(3-azidopropyl)piperidine is largely dependent on its chemical reactivity. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

N-Boc-4-(3-azidopropyl)piperidine can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its azide functionality, which provides distinct reactivity and applications in bioorthogonal chemistry and click reactions.

Properties

Molecular Formula

C13H24N4O2

Molecular Weight

268.36 g/mol

IUPAC Name

tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-6-11(7-10-17)5-4-8-15-16-14/h11H,4-10H2,1-3H3

InChI Key

RUPDZQJZBSNLFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN=[N+]=[N-]

Origin of Product

United States

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